3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid
Overview
Description
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis of Benzothiazole Derivatives
This compound is used in the synthesis of novel benzothiazole derivatives, which are important in medicinal chemistry due to their diverse biological activities . These derivatives have been explored for their potential use in treating various diseases, including cancer and infectious diseases.
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, have shown significant promise in biological applications. They have been studied for their anti-HIV properties through molecular docking studies . This highlights the compound’s role in developing potential antiviral therapies.
Advanced Research in Life Sciences
The compound is utilized in advanced life science research, particularly in the study of cellular processes and biochemistry . Its role in the synthesis of complex molecules can aid in understanding biological mechanisms and developing new biotechnological tools.
Pharmaceutical Research and Development
In pharmaceutical R&D, this compound is valuable for the development of new drugs. Its structural flexibility allows for the creation of a wide range of pharmacologically active agents. This can lead to the discovery of new medications with improved efficacy and safety profiles.
Molecular Formula and Weight Determination
The compound’s molecular formula and weight are essential for the identification and quantification in chemical and biological studies. Accurate determination of these parameters is vital for proper dosage formulation in drug development.
properties
IUPAC Name |
3-[methyl(2-piperazin-1-ylethyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12(5-2-10(14)15)8-9-13-6-3-11-4-7-13/h11H,2-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCGCWJEXSDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.